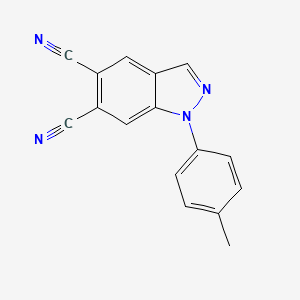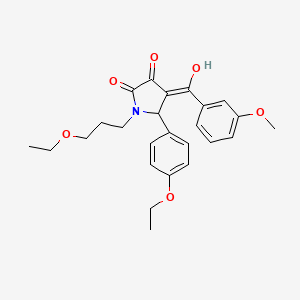![molecular formula C20H17N3O3S B11043993 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043993.png)
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is a complex organic compound that features a unique combination of aniline, benzodioxin, and thiazolopyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE typically involves multiple steps, starting with the preparation of the core structures. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the benzodioxin moiety . The final step involves the coupling of the aniline group to the thiazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.
Thiazolopyridine derivatives: Compounds with the thiazolopyridine core exhibit similar biological activities.
Uniqueness
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17N3O3S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-anilino-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H17N3O3S/c24-17-11-14(12-6-7-15-16(10-12)26-9-8-25-15)18-19(22-17)23-20(27-18)21-13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,21,23)(H,22,24) |
Clé InChI |
FXGDEKLXUUEFBS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043918.png)
![4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11043921.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)

![methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043951.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11043961.png)
![5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11043966.png)
![2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid](/img/structure/B11043968.png)

![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)
![3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043978.png)

